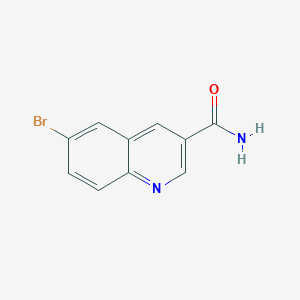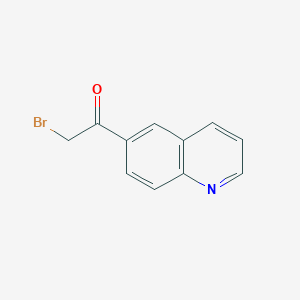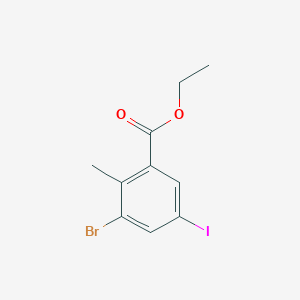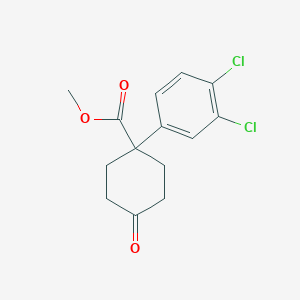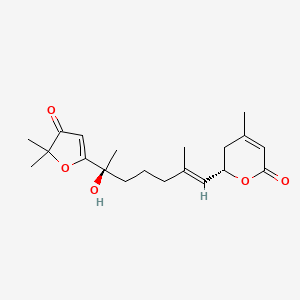
Nemoralisin C
Übersicht
Beschreibung
Nemoralisin C is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität in der Krebsforschung
Nemoralisin C wurde auf seine potenziellen antiproliferativen Wirkungen gegen verschiedene Krebszelllinien untersucht. Es zeigt schwache Zytotoxizitäten mit IC50-Werten über 10 µM . Dies deutet darauf hin, dass this compound zwar möglicherweise kein starkes Antitumormittel als alleinstehendes Mittel ist, aber eine wertvolle Verbindung für weitere Modifikationen und Studien in Kombinationstherapien sein könnte.
Wirkmechanismus
Target of Action
Nemoralisin C is a chain-like diterpenoid
Mode of Action
It’s known that this compound shows antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The exact mechanism of this interaction and the resulting changes at the molecular level are yet to be fully understood.
Biochemical Pathways
It’s known that this compound has antiproliferative activity against certain cancer cell lines , suggesting it may influence pathways related to cell proliferation and growth
Result of Action
This compound has been found to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . This suggests that the compound may inhibit cell growth and proliferation in these cell lines.
Biochemische Analyse
Biochemical Properties
Nemoralisin C plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines . The compound interacts with various enzymes and proteins involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth . The nature of these interactions involves binding to specific active sites on the enzymes, thereby inhibiting their activity and preventing the progression of the cell cycle .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Additionally, it inhibits cell proliferation by downregulating the expression of cyclins and cyclin-dependent kinases, which are essential for cell cycle progression . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of key enzymes involved in cell proliferation, such as cyclin-dependent kinases, thereby inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but it may degrade over extended periods . Long-term studies have shown that this compound maintains its antiproliferative activity against cancer cells for several weeks . Its efficacy may decrease over time due to degradation and reduced bioavailability . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit significant antiproliferative activity without causing toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential side effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antiproliferative activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites contribute to the compound’s antiproliferative activity by inhibiting key enzymes involved in cell proliferation and promoting apoptosis . Additionally, this compound affects metabolic flux by altering the levels of specific metabolites, further influencing cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound interacts with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound binds to intracellular proteins, leading to its accumulation in specific cellular compartments . This localization is essential for the compound’s activity, as it allows this compound to interact with its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments . In the cytoplasm, this compound interacts with cytoplasmic enzymes and proteins, inhibiting their activity and promoting apoptosis . In the nucleus, the compound modulates gene expression by binding to transcription factors and influencing the transcriptional machinery .
Eigenschaften
IUPAC Name |
(2S)-2-[(E,6S)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+/t15-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEONHJMPXMLIV-TWSSUNLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@@](C)(C2=CC(=O)C(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering new acyclic diterpenoids like Aphanamixins A-F?
A: Acyclic diterpenoids are a relatively rare class of natural products. The isolation of six new members, Aphanamixins A-F, from the stem bark of Aphanamixis polystachya represents a significant finding. [] This discovery expands the chemical diversity of known acyclic diterpenoids and provides new chemical entities for further biological investigation.
Q2: What methods were used to determine the structures of Aphanamixins A-F?
A: The researchers employed a combination of spectroscopic techniques to elucidate the structures of Aphanamixins A-F. These techniques included Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). [, ] NMR data, including 1H and 13C NMR, provided crucial information about the connectivity and environments of the hydrogen and carbon atoms in the molecules. HRMS data confirmed the molecular formulas of the compounds. Furthermore, the absolute configurations of the stereocenters in Aphanamixins A-F were determined using a combination of chemical derivatization with chiral auxiliary α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and circular dichroism (CD) spectroscopy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)
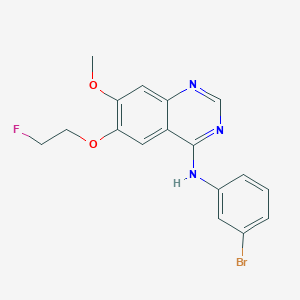
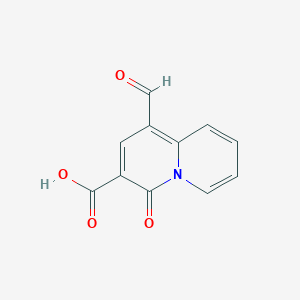


![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)
